molecular formula C6H12ClNO2S B14064481 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride

6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride

Cat. No.: B14064481
M. Wt: 197.68 g/mol
InChI Key: GGOSLYMEEXMSHI-UHFFFAOYSA-N
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Description

6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a sulfur atom and a nitrogen atom within a bicyclic framework, making it an interesting subject for study in synthetic chemistry and pharmacology.

Preparation Methods

The synthesis of 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride involves several steps. One common method includes the reaction of a suitable precursor with sulfur and nitrogen-containing reagents under controlled conditions. The reaction typically requires specific temperatures and solvents to ensure the correct formation of the bicyclic structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride can be compared with other similar compounds, such as:

  • 3lambda6-thia-8-azabicyclo[3.2.1]octane-3,3-dione hydrochloride
  • 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride
  • 3lambda6-thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride

These compounds share similar bicyclic structures but differ in the specific atoms or groups present within the rings. The uniqueness of this compound lies in its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C6H12ClNO2S

Molecular Weight

197.68 g/mol

IUPAC Name

6λ6-thia-3-azabicyclo[3.2.1]octane 6,6-dioxide;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c8-10(9)4-5-1-6(10)3-7-2-5;/h5-7H,1-4H2;1H

InChI Key

GGOSLYMEEXMSHI-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC1S(=O)(=O)C2.Cl

Origin of Product

United States

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